molecular formula C9H15NO2 B1426189 Methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate CAS No. 1252672-38-0

Methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate

Cat. No.: B1426189
CAS No.: 1252672-38-0
M. Wt: 169.22 g/mol
InChI Key: SLVBGSLDDDRHKZ-UHFFFAOYSA-N
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Description

Methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate is a bicyclic compound featuring a norbornane skeleton with a methyl ester group at the 1-position and an amino substituent at the 4-position. Its hydrochloride salt (CAS 1544665-44-2) has a molecular formula of C₉H₁₆ClNO₂ and a molar mass of 205.68 g/mol . The compound is commercially available with purities up to 96% (CAS 1252672-38-0) and is used as a building block in medicinal chemistry, particularly for synthesizing constrained amino acid analogs .

Properties

IUPAC Name

methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-12-7(11)8-2-4-9(10,6-8)5-3-8/h2-6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLVBGSLDDDRHKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC(C1)(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methodology: Catalytic Hydrogenation

Reaction Conditions Details Yield References
Catalyst 20% Pd(OH)₂/C Varies
Solvent Methanol -
Temperature ~20°C Up to 12-27%
Duration 1-48 hours -

Operational notes:

  • Hydrogen gas is bubbled through the reaction mixture under atmospheric or slightly elevated pressure.
  • Filtration removes the catalyst, and subsequent concentration yields the amino compound.
  • Yields vary based on the precursor's nature and reaction duration.

Research Findings:

Hydrogenation of protected intermediates such as methyl 4-[(benzyloxy)carbonyl]amino]bicyclo[2.2.2]octane-1-carboxylate typically produces methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate with yields ranging from 12% to 27%, depending on reaction parameters like catalyst loading, duration, and solvent purity.

Amidation of Carboxylic Acid Derivatives

Another prevalent method involves amidation of the methyl ester with suitable amines, often facilitated by coupling reagents and catalysts.

Methodology: Carbodiimide-Mediated Amidation

Reaction Conditions Details Yield References
Reagents EDC HCl, DMAP -
Solvent Dichloromethane (DCM) 27%
Temperature 20°C -
Duration ~18 hours -

Operational notes:

  • The ester reacts with a carboxylic acid derivative in the presence of carbodiimide and catalytic DMAP.
  • The reaction mixture is concentrated and purified via chromatography.

Research Findings:
This method yields the amide derivative with modest efficiency (~27%), indicating potential for optimization through alternative coupling agents or reaction conditions.

Cyclization and Ring-Closure Strategies

Some synthesis routes involve cyclization of linear or partially cyclized intermediates, often under thermal or inert atmospheres, to form the bicyclic core.

Methodology: Thermal Cyclization

Reaction Conditions Details Yield References
Temperature 100°C 80%
Solvent Neat (no solvent) -
Atmosphere Inert nitrogen -
Duration 5 hours -

Operational notes:

  • The mixture of precursor and reagents is heated under nitrogen, promoting intramolecular cyclization.
  • Post-reaction purification involves chromatography and subsequent hydrolysis or reduction steps.

Research Findings:
This high-temperature, solvent-free approach efficiently constructs the bicyclic framework, with yields up to 80%. The process often involves subsequent hydrolysis or reduction to introduce the amino group.

Reductive Amination and Functionalization

Reductive amination of aldehyde or ketone intermediates with methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate precursors is also documented, often employing sodium cyanoborohydride or similar reagents.

Methodology: Reductive Amination

Reaction Conditions Details Yield References
Reagents Sodium cyanoborohydride 20%
Solvent Ethanol or methanol -
Temperature Reflux -
Duration 1-2 hours -

Operational notes:

  • The aldehyde or ketone reacts with this compound in the presence of the reducing agent.
  • Purification involves chromatography or recrystallization.

Research Findings:
This method offers a straightforward route to amino derivatives, with yields around 20%, but often requires further purification.

Summary of Key Data

Preparation Method Reaction Type Typical Yields Reaction Conditions Notes
Catalytic hydrogenation Reduction 12-27% 20°C, 1-48h, Pd catalyst Common for deprotection and reduction
Carbodiimide-mediated amidation Coupling ~27% 20°C, 18h, DCM Moderate yield, optimization needed
Thermal cyclization Ring closure Up to 80% 100°C, neat, 5h High efficiency, solvent-free
Reductive amination Functionalization ~20% Reflux, 1-2h Straightforward, needs purification

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis
Methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate serves as a crucial building block in organic synthesis. Its bicyclic structure allows for the creation of complex molecules through various chemical reactions, including oxidation, reduction, and nucleophilic substitution.

  • Synthesis Reactions :
    • Oxidation : Can be oxidized to yield ketones or carboxylic acids using reagents like potassium permanganate.
    • Reduction : Reductive processes can convert it into amines or alcohols using lithium aluminum hydride.
    • Substitution : Nucleophilic substitution at the amino group can produce diverse derivatives.

Biological Applications

Biochemical Probe
The compound has been investigated for its role as a biochemical probe to study enzyme interactions, particularly in metabolic pathways involving amino acids. Its unique structure enables it to interact with specific enzymes and receptors, potentially influencing their activity.

  • Mechanism of Action :
    • Acts as both an inhibitor and activator depending on the biological context.
    • Modulates receptor activity by binding to active sites or altering protein conformation.

Medicinal Applications

Therapeutic Potential
Research has explored the therapeutic properties of this compound, particularly as a precursor in drug development. Its ability to affect enzyme activity and receptor binding positions it as a candidate for further medicinal chemistry studies.

Industrial Applications

Specialty Chemicals Production
In industrial settings, this compound is utilized in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for producing tailored chemical products that meet specific industry needs.

Comparative Studies

To better understand the unique properties of this compound, comparative studies with similar compounds have been conducted:

Compound NameStructural FeaturesBiological Activity
Methyl 4-hydroxymethylbicyclo[2.2.1]heptane-1-carboxylateAdditional hydroxymethyl groupAltered reactivity; potential for different therapeutic applications
Bicyclo[2.2.1]heptane-1-carboxylic acidLacks amino groupDifferent interaction profiles with enzymes

Case Studies

Recent studies have highlighted the effectiveness of this compound in various applications:

  • Enzyme Interaction Studies : Research demonstrated its ability to modulate enzyme activities within metabolic pathways, showcasing its potential as a biochemical probe .
  • Drug Development Initiatives : Investigations into its therapeutic properties have indicated promising results for developing novel drugs targeting specific biological pathways .
  • Synthesis Innovations : New synthetic routes have been developed that enhance the yield and purity of this compound, making it more accessible for research and industrial applications .

Mechanism of Action

The mechanism of action of Methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The pathways involved may include binding to active sites or altering the conformation of target proteins, thereby modulating their activity .

Comparison with Similar Compounds

Substituent Variations in Bicyclo[2.2.1]heptane Derivatives

The reactivity and applications of bicyclo[2.2.1]heptane derivatives depend heavily on substituents. Key analogs include:

Compound Name Molecular Formula Molar Mass (g/mol) Substituent/Modification CAS Number Key Properties/Applications
Methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate HCl C₉H₁₆ClNO₂ 205.68 4-amino (hydrochloride salt) 1544665-44-2 High-purity building block
Methyl 4-bromobicyclo[2.2.1]heptane-1-carboxylate C₉H₁₃BrO₂ 233.10 4-bromo 15448-84-7 Precursor for cross-coupling reactions
Methyl 4-(2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate C₁₁H₁₆O₃ 196.24 4-(2-oxoethyl) 2231673-33-7 Reactive carbonyl for derivatization
Methyl 4-(Cbz-amino)bicyclo[2.2.1]heptane-1-carboxylate C₁₆H₁₉NO₄ 289.33 4-(benzyloxycarbonylamino) - Protected amine for peptide synthesis
Methyl 4-(Boc-amino)bicyclo[2.2.1]heptane-1-carboxylate C₁₄H₂₃NO₄ 269.34 4-(tert-butoxycarbonylamino) 1201186-85-7 Stable intermediate for SPF applications

Notes:

  • Brominated analogs (e.g., 4-bromo) exhibit higher molecular weights due to bromine’s mass and are used in Suzuki-Miyaura couplings .
  • Carbonyl-containing derivatives (e.g., 4-(2-oxoethyl)) enable further functionalization via aldol or condensation reactions .
  • Protected amines (Cbz, Boc) enhance stability during synthetic workflows .

Biological Activity

Methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate (commonly referred to as MABH) is a bicyclic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative studies.

  • Molecular Formula : C9H15NO2
  • Molecular Weight : 169.22 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1252672-38-0

The unique bicyclic structure of MABH contributes to its distinct chemical properties, which influence its biological activity. The presence of an amino group and a carboxylate moiety allows for various interactions with biological targets.

MABH's mechanism of action primarily involves its interaction with specific enzymes and receptors within biological systems. It can act as both an inhibitor and activator, depending on the context:

  • Enzyme Interactions : MABH has been investigated as a biochemical probe to study enzyme interactions, particularly in metabolic pathways involving amino acids.
  • Receptor Binding : The compound may modulate receptor activity by binding to active sites or altering the conformation of target proteins, thereby influencing their function.

Pharmacological Applications

MABH has shown potential in various pharmacological applications:

  • Neuropharmacology : Studies suggest that MABH may affect neurotransmitter transport mechanisms, particularly in the context of brain tumor imaging . This is significant for developing tracers for positron emission tomography (PET) imaging.
  • Therapeutic Properties : Research has explored its potential therapeutic properties, including its role as a precursor in drug development aimed at treating neurological disorders.

Case Studies and Research Findings

Recent studies have focused on the biological evaluation of MABH:

  • Transport Studies : A study highlighted the compound's ability to influence neutral amino acid transport at the human blood-brain barrier, demonstrating differences in uptake compared to other amino acid analogs .
  • Comparative Analysis : MABH was compared with other bicyclic compounds, revealing unique solubility and stability characteristics that may enhance its bioavailability and efficacy in therapeutic applications .

Data Table: Summary of Biological Activities

Activity AreaFindingsReferences
NeuropharmacologyAffects neurotransmitter transport ,
Therapeutic PotentialExplored for drug development,
Enzyme InteractionActs as a biochemical probe for enzyme studies,

Comparative Studies with Similar Compounds

MABH can be compared with structurally similar compounds to assess differences in biological activity:

Compound NameStructural FeaturesBiological Activity
Methyl 4-hydroxymethylbicyclo[2.2.1]heptane-1-carboxylateAdditional hydroxymethyl groupAltered reactivity; potential for different therapeutic applications
Bicyclo[2.2.1]heptane-1-carboxylic acidLacks amino groupDifferent interaction profiles with enzymes

Q & A

Q. What are the common synthetic routes for Methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate, and how do reaction conditions affect yields?

Answer: The synthesis often involves functionalization of bicyclic scaffolds. For example, a key intermediate like methyl 4-hydroxybicyclo[2.2.1]heptane-1-carboxylate (CAS: 88888-31-7) can be derivatized via nucleophilic substitution or reductive amination to introduce the amine group . Reaction optimization is critical:

  • Epoxide ring-opening with ammonia or amines under controlled pH and temperature minimizes side reactions.
  • Reductive amination of ketone precursors (e.g., using NaBH₄ or H₂/Pd) requires precise stoichiometry to avoid over-reduction .
    Yields vary significantly with steric hindrance; derivatives with bulky substituents (e.g., 4-phenylpiperazine) show lower yields (~11-21%) compared to simpler amines (e.g., morpholine: 89%) due to steric constraints .

Q. How is stereochemical purity ensured during synthesis, and what analytical methods validate it?

Answer: Stereochemical control is achieved via:

  • Chiral auxiliaries or enantioselective catalysts (e.g., asymmetric Diels-Alder reactions) .
  • Chiral HPLC resolution for racemic mixtures, as demonstrated for constrained proline analogues (e.g., methyl 2-(thien-2-yl)-7-azabicyclo[2.2.1]heptane-1-carboxylate) .
    Validation methods:
  • 1H/13C NMR to confirm regiochemistry and coupling constants (e.g., J-values for axial/equatorial protons).
  • X-ray crystallography for absolute configuration, as used in dipeptide β-turn studies .
  • Optical rotation ([α]D) and HPLC chiral columns (e.g., Daicel CHIRALPAK®) .

Advanced Research Questions

Q. How does this compound enhance peptidomimetic design compared to proline?

Answer: The bicyclic scaffold imposes rigid conformational constraints , favoring specific secondary structures (e.g., β-turns) over proline’s flexible pyrrolidine ring. Key advantages:

  • Improved metabolic stability : Reduced enzymatic degradation due to restricted backbone mobility .
  • Enhanced binding affinity : Preorganization into bioactive conformations (e.g., HIV-1 protease inhibitors) .
    Case study: A dipeptide incorporating a 7-azanorbornane proline adopted a type I β-turn (X-ray confirmed), whereas proline analogues favored βII-turns .

Q. What strategies resolve low yields in functionalizing the bicyclo[2.2.1]heptane core with bulky substituents?

Answer: Low yields in bulky substitutions (e.g., 4-phenylpiperazine) arise from steric clashes. Mitigation strategies:

  • Microwave-assisted synthesis : Accelerates reaction kinetics, reducing side-product formation.
  • Protecting group tactics : Temporary protection of reactive sites (e.g., Boc for amines) improves regioselectivity .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of sterically hindered intermediates .

Q. How can epimerization challenges during synthesis be addressed?

Answer: Epimerization often occurs at bridgehead positions. Solutions include:

  • Base-induced equilibration : Triethylamine in methanol can shift endo/exo ratios (e.g., 70:30 for formyl derivatives), enabling chromatographic separation .
  • Low-temperature protocols : Reductions (e.g., NaBH₄ at 0°C) minimize racemization during alcohol formation .
  • Chiral pool synthesis : Use enantiopure starting materials (e.g., (1S,4R)-configured esters) to bypass resolution steps .

Data Contradiction Analysis

Q. Why do reported yields for similar bicyclic esters vary across studies?

Answer: Discrepancies arise from:

  • Reaction scale : Gram-scale reactions (e.g., 1.5 g in ) often show lower yields due to mixing inefficiencies vs. small-scale optimized conditions.
  • Purification methods : Crystallization vs. column chromatography (e.g., 89% yield for compound 12 via crystallization vs. 11% for 13a via chromatography) .
  • Substituent electronic effects : Electron-withdrawing groups (e.g., morpholine) stabilize intermediates better than electron-donating groups (e.g., piperazine) .

Applications in Drug Discovery

Q. What evidence supports the use of this compound in enzyme inhibitor design?

Answer:

  • Thrombin inhibition : The 7-azanorbornane proline core enhances binding to the S3 pocket of thrombin, improving Ki values by 10-fold vs. proline .
  • HIV-1 protease inhibition : Rigid scaffolds reduce entropic penalties during binding, as shown in IC50 assays .
  • Peptidomimetic libraries : Derivatives with varied substituents (e.g., thien-2-yl) enable SAR studies for optimizing selectivity .

Methodological Tables

Q. Table 1. Representative Synthetic Yields for Bicyclic Derivatives

CompoundReaction TypeYield (%)Reference
2-Morpholinoethyl ester (13a)Nucleophilic substitution11
2-Bromoethyl ester (12)Epoxide ring-opening89
Endo-formyl derivative (7)Base-induced epimerization66

Q. Table 2. Key Analytical Data for Stereochemical Validation

ParameterTechniqueExample ValueReference
Optical rotationPolarimetry[α]D = +146.8 (c 0.5, CHCl₃)
Dihedral angle (X-ray)X-ray crystallographyΦ = -60°, Ψ = -30° (β-turn)
Chiral HPLC retentionDaicel AD-H columntR = 12.3 min (R-enantiomer)

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate
Reactant of Route 2
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Methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate

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